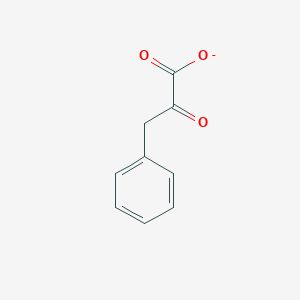

2-Oxo-3-phenylpropanoate

描述

Contextualization within Alpha-Keto Acid Biochemistry and Organic Chemistry

2-Oxo-3-phenylpropanoate is classified as an alpha-keto acid, a class of organic compounds characterized by a ketone functional group positioned adjacent to a carboxylic acid group. wikipedia.org This structural arrangement is fundamental to its biochemical and chemical reactivity.

In the realm of biochemistry , this compound is a central metabolite in the phenylalanine metabolic pathway. smpdb.cahmdb.ca It is formed from the amino acid phenylalanine through a transamination reaction, a process that can be mediated by enzymes such as aspartate aminotransferase. smpdb.cafoodb.ca Conversely, it can be converted back to phenylalanine. smpdb.ca In individuals with the genetic disorder phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase prevents the normal conversion of phenylalanine to tyrosine. hmdb.cafoodb.ca This leads to the accumulation of phenylalanine, which is then shunted into an alternative pathway, resulting in the production and subsequent accumulation of this compound (as phenylpyruvic acid) and its metabolites in the body. hmdb.cafoodb.ca

From an organic chemistry perspective, this compound is a versatile building block. Its structure contains multiple reactive sites: the carboxylic acid, the alpha-keto group, and the phenyl ring. This allows it to participate in a wide range of chemical transformations. It can undergo reactions such as oxidation, reduction, and substitution, making it a valuable precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. For instance, its calcium salt is utilized as an intermediate in the synthesis of various bioactive molecules. chemimpex.com The reactivity of its keto and carboxylic acid groups is central to its utility in creating more complex molecular architectures.

Historical Perspectives of Research on this compound and its Derivatives

The history of research on this compound is intrinsically linked to the discovery and study of phenylketonuria (PKU). In 1934, the Norwegian physician and biochemist Asbjørn Følling identified phenylpyruvic acid in the urine of two siblings with severe intellectual disabilities. pkunews.orgtandfonline.comnih.govnih.gov This was the first time this compound had been identified in a natural biological context. nih.gov Følling's groundbreaking work established a connection between a specific metabolic abnormality—the excretion of phenylpyruvic acid—and a clinical condition, which he initially named "imbecillitas phenylpyrouvica." tandfonline.comnih.gov

Følling hypothesized that the presence of phenylpyruvic acid was due to an error in phenylalanine metabolism, a theory that was later confirmed. pkunews.orgsciencehistory.org His discovery paved the way for further research into the biochemical basis of PKU and the development of diagnostic tests, such as the ferric chloride test, which detects the presence of phenylpyruvic acid in urine. sciencehistory.org The condition was later renamed phenylketonuria by Penrose and Quastel. nih.gov

The study of this compound and its derivatives has since been central to understanding the pathophysiology of PKU and developing therapeutic strategies. sciencehistory.org Research has focused on the enzymatic pathways involving this keto acid and the effects of its accumulation. foodb.ca In organic chemistry, the synthesis of derivatives of this compound has been an area of interest for creating novel compounds with potential biological activities. evitachem.comcymitquimica.commdpi.com For example, various ester derivatives, such as ethyl and methyl this compound, are used in synthetic organic chemistry. cymitquimica.comgeorganics.sk

Significance of this compound as a Research Target and Intermediate

The significance of this compound as a research target stems primarily from its role in PKU. It serves as a key biomarker for the diagnosis and monitoring of this disorder. foodb.ca High levels of its corresponding acid, phenylpyruvic acid, in bodily fluids are indicative of the metabolic imbalance characteristic of PKU. hmdb.cafoodb.ca

As a research target , studies involving this compound aim to elucidate the precise mechanisms of neurotoxicity associated with PKU. foodb.ca Understanding how the accumulation of this and related metabolites contributes to brain damage is crucial for developing more effective treatments. Furthermore, it is used as a substrate in enzymatic studies to investigate the kinetics and mechanisms of enzymes involved in amino acid metabolism. chemimpex.com

As a synthetic intermediate , this compound and its derivatives are valuable in organic synthesis. The reactivity of the alpha-keto acid moiety allows for a variety of chemical modifications. For example, it can be used as a precursor in the synthesis of more complex molecules, including potential pharmaceutical compounds. chemimpex.com The calcium salt of this compound is particularly noted for its role as an intermediate in the synthesis of various drugs. nbinno.com Its derivatives have been investigated for their potential antibacterial and other biological activities. evitachem.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H7O3- (anion) | sciencehistory.org |

| Molecular Formula (Acid) | C9H8O3 | foodb.ca |

| Average Molecular Weight (Acid) | 164.16 g/mol | foodb.ca |

| Synonyms | Phenylpyruvate, 3-Phenylpyruvic acid, α-Oxobenzenepropanoic acid | hmdb.cafoodb.ca |

| Classification | Alpha-keto acid, Phenylpyruvic acid derivative | hmdb.ca |

| Application Area | Description | Source |

|---|---|---|

| Biochemical Research | Substrate in enzymatic studies to understand metabolic pathways and enzyme kinetics. | chemimpex.com |

| Medical Diagnostics | Biomarker for the diagnosis and monitoring of Phenylketonuria (PKU). | foodb.ca |

| Organic Synthesis | Precursor for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. | chemimpex.com |

| Pharmaceutical Development | Investigated for its potential in developing treatments for metabolic disorders. | chemimpex.com |

Structure

2D Structure

3D Structure

属性

分子式 |

C9H7O3- |

|---|---|

分子量 |

163.15 g/mol |

IUPAC 名称 |

2-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)/p-1 |

InChI 键 |

BTNMPGBKDVTSJY-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-] |

规范 SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-] |

同义词 |

3-phenylpyruvate beta-phenylpyruvic acid phenylpyruvate phenylpyruvic acid phenylpyruvic acid, calcium salt phenylpyruvic acid, sodium salt |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Oxo 3 Phenylpropanoate and Its Structural Analogs

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the selectivity of enzymes with the practicality of chemical reactions, offering powerful pathways for synthesizing chiral compounds.

Bioreduction and Stereoselective Transformations

Bioreduction of α-keto esters like 2-oxo-3-phenylpropanoate provides a direct route to chiral β-hydroxy esters, which are valuable building blocks. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly effective for this purpose due to their stereoselectivity. mdpi.comunimi.it

For instance, the bioreduction of ethyl 2-diazo-3-oxo-3-phenylpropanoate has been studied using a variety of ketoreductases. mdpi.com While some enzymes like KRED-P2-D11 show moderate conversion (67%), others such as KRED-P1-B02 and KRED-P1-B05 demonstrate high conversions (93% and 84%, respectively) and excellent enantiomeric excess (98% and 99% ee). mdpi.com These enzymatic reductions are often performed under mild conditions, such as at 30°C in aqueous media, making them a sustainable alternative to chemical methods. researchgate.netmdpi.com

Whole-cell biotransformations are also employed. For example, unmodified E. coli BL21(DE3) cells can rapidly and selectively reduce keto-acrylic compounds. researchgate.net This method avoids the need for toxic transition metals and external reducing agents. researchgate.net Similarly, immobilized cells of Rhodotorula rubra have been used to enhance bioreduction yields to 90% with high stereoselectivity.

A notable application of this methodology is in the synthesis of the C-13 side chain of paclitaxel (B517696) (Taxol). The reduction of methyl 3-chloro-2-oxo-3-phenylpropanoate yields syn- and anti-3-chloro-2-hydroxy-3-phenylpropanoates, which can then be resolved using lipases. capes.gov.br

Table 1: Stereoselective Bioreduction of this compound Analogs

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | KRED-P1-B02 | (S)-ethyl 2-diazo-3-hydroxy-3-phenylpropanoate | 93 | 98 |

| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | KRED-P1-B05 | (S)-ethyl 2-diazo-3-hydroxy-3-phenylpropanoate | 84 | 99 |

| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | KRED-P2-D11 | (S)-ethyl 2-diazo-3-hydroxy-3-phenylpropanoate | 67 | 97 |

| Ethyl 3-oxo-3-(2-thienyl) propanoate | ChKRED12 | Ethyl (S)-3-hydroxy-3-(2-thienyl) propanoate | >99 | >99 |

Enzymatic Derivatization and Novel Reaction Pathways

Enzymes can also be used to create novel derivatives of this compound. Lipases, for example, are versatile catalysts for various transformations beyond their natural function of hydrolyzing triglycerides. nih.gov They can be used in reactions like Knoevenagel condensation and Michael additions. nih.gov

One innovative approach involves the use of computationally designed enzymes. For instance, four stereo-complementary catalysts derived from a retro-aldolase have been used to catalyze the Michael addition of a tertiary carbanion to an enone, producing four stereoisomers of a complex molecule with high stereoselectivity. thieme-connect.com

The synthesis of ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, a structural analog, highlights the potential for enzymatic reactions. This compound can undergo stereoselective bioreduction to the corresponding (S)-hydroxy ester with high enantiomeric excess using the ketoreductase ChKRED12.

Contemporary Chemical Synthesis Strategies

While chemo-enzymatic methods offer high selectivity, traditional chemical synthesis remains a cornerstone for producing this compound and its derivatives, with ongoing research focused on improving efficiency and purity.

Optimized Reaction Conditions for High Purity and Yield

The classical synthesis of methyl this compound involves the esterification of phenylpyruvic acid with methanol, typically catalyzed by a strong acid like sulfuric acid under reflux conditions, with yields often ranging from 80-90%. Optimization of reaction parameters such as pH, temperature, and solvent polarity is crucial for maximizing yield and purity. For example, in related syntheses, careful control of pH and solvent ratios has led to yields as high as 91%.

The direct reaction of phenylpyruvic acid with calcium hydroxide (B78521) is a common industrial method for producing calcium this compound, with purification via recrystallization achieving purities greater than 99%. nbinno.com

Novel Catalytic Systems in Synthesis (e.g., thiourea-catalyzed reduction)

Recent advancements in catalysis have introduced novel systems for the synthesis of this compound analogs. Thiourea (B124793) derivatives have emerged as effective organocatalysts for the reduction of α-keto substituted acrylate (B77674) compounds using a Hantzsch ester as the reducing agent. rsc.orgrsc.org This method has been shown to produce β-keto esters in moderate to high yields (38–95%). rsc.org The reaction is often performed in water at elevated temperatures. rsc.org For instance, a gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate using a specific thiourea catalyst (Cat 2) achieved an 89% yield. rsc.org

Table 2: Thiourea-Catalyzed Reduction of an α-Keto Substituted Acrylate

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Acetic Acid | Water | 100 | Moderate |

| Thiourea | Water | 100 | 56 |

| Cat 1 (Thiourea derivative) | Water | 100 | 72 |

| Cat 2 (Thiourea derivative) | Water | 100 | 93 |

Rhodium(III) complexes have also been developed for the asymmetric transfer hydrogenation of α-methoxy β-ketoesters, proceeding through a dynamic kinetic resolution process to yield products with high diastereoselectivity and enantioselectivity. bohrium.com

Multi-Step Synthesis of Complex Derivatives

This compound and its analogs are key starting materials in the multi-step synthesis of more complex molecules. youtube.com For example, ethyl 3-oxo-3-phenylpropanoate is a component in the multicomponent synthesis of bioactive pyrazole (B372694) derivatives. mdpi.com It can also be used in the synthesis of thiophene (B33073) derivatives through reactions with other reagents in the presence of a base. tandfonline.com

Furthermore, 2-oxo-3-phenylquinoxaline derivatives have been designed and synthesized via the chemoselective Michael reaction of 3-phenylquinoxalin-2(1H)-one with acrylic acid derivatives. rsc.org The resulting ester, ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate, serves as a platform for further modifications to produce a variety of N-alkyl derivatives and other compounds. rsc.org

The reaction of ethyl 2-diazo-3-oxo-3-phenylpropanoate with 2-aryl-3-cyanopyridines, catalyzed by a rhodium complex, leads to the formation of complex naphthoquinolizinone derivatives through a double C(sp2)–H bond carbenoid insertion and annulation. acs.org Similarly, a ruthenium(II)-catalyzed oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes provides a novel method for constructing poly-substituted furans. rsc.org

Formation as Byproducts in Regioselective Reactions

In the pursuit of highly specific chemical transformations, the formation of byproducts can provide valuable insights into reaction mechanisms and the inherent reactivity of substrates. This compound has been identified as a byproduct in certain regioselective reactions, which are reactions that favor bond making or breaking at a particular position in a molecule over other possible positions.

One documented instance of this compound formation as a byproduct is during the regioselective hydroxylation of homochiral acid derivatives. evitachem.com While the primary goal of such reactions is the selective introduction of a hydroxyl group at a specific carbon atom, the oxidation of the starting material can sometimes lead to the formation of the corresponding α-keto acid. The precise conditions of the reaction, including the choice of oxidizing agent and catalyst, can influence the yield of this byproduct.

The concept of regioselectivity is crucial in organic synthesis, with established principles like Markovnikov's rule for alkene additions and the Fürst-Plattner rule for nucleophilic additions to cyclohexene (B86901) derivatives guiding synthetic strategies. wikipedia.org The formation of this compound as a byproduct in regioselective processes underscores the competitive nature of different reaction pathways and highlights the importance of fine-tuning reaction conditions to maximize the yield of the desired product while minimizing side reactions.

Synthetic Applications as Precursors for Complex Molecules

The versatile chemical nature of this compound and its esters makes them valuable starting materials for the synthesis of a wide array of complex organic molecules. Their ability to participate in various chemical transformations, including nucleophilic additions, cyclizations, and multicomponent reactions, has been extensively explored. smolecule.com

Heterocyclic Compound Synthesis (e.g., pyrazoles, pyridones, thiazoles, quinoxalines)

The dicarbonyl functionality of this compound and its esters makes them ideal precursors for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Pyrazoles: Ethyl 3-oxo-3-phenylpropanoate is a key reactant in multicomponent reactions for the synthesis of pyrazole derivatives. For instance, it can be used in a four-component reaction with aromatic aldehydes, malononitrile, and hydrazine (B178648) hydrate (B1144303) to produce pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com Another approach involves the coupling of diazotized 5-amino-4-arylazo-3-methyl-1H-pyrazoles with ethyl 3-oxo-3-phenylpropanoate to yield disazo pyrazole compounds, which can be further cyclized. nih.gov

Pyridones: this compound derivatives are utilized in the synthesis of pyridones. For example, ethyl 2-bromo-3-oxo-3-phenylpropanoate reacts with 2-hydroxypyridine (B17775) in the presence of a base to yield ethyl 3-oxo-2-(2-oxo-1,2-dihydropyridin-1-yl)-3-phenylpropanoate. evitachem.com Furthermore, polyfunctionalized 2-pyridones can be synthesized via a one-pot, three-component reaction involving enaminones, primary amines, and ethyl 2-cyanoacetate, where the enaminones can be derived from precursors related to this compound. bohrium.com

Thiazoles: The synthesis of 2-aminothiazoles can be achieved through the reaction of ethyl 3-oxo-3-phenylpropanoate with thiourea. proteopedia.org An electrochemical method has also been developed where active methylene (B1212753) ketones like ethyl 3-oxo-3-phenylpropanoate are reacted with thioureas in the presence of ammonium (B1175870) iodide as a mediator. proteopedia.org In a different approach, methyl 2-bromo-3-oxo-3-phenylpropanoate, synthesized from methyl 3-oxo-3-phenylpropanoate, undergoes a Hantzsch-type reaction with thiourea to form methyl 2-amino-4-phenylthiazole-5-carboxylate. ucl.ac.uk

Quinoxalines: Quinoxaline (B1680401) derivatives, known for their diverse biological activities, can be synthesized from this compound. Substituted 3-benzyl quinoxalines have been prepared by reacting substituted phenylpyruvic acids with o-phenylenediamine. foodb.ca Another synthetic route involves the chemoselective Michael reaction of 3-phenylquinoxalin-2(1H)-one with acrylic acid derivatives to produce ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate, which can be further modified. nih.govmdpi.com

| Heterocycle | Precursor (Derivative of this compound) | Reaction Type | Ref. |

| Pyrazoles | Ethyl 3-oxo-3-phenylpropanoate | Multicomponent Reaction | beilstein-journals.orgmdpi.com |

| Ethyl 3-oxo-3-phenylpropanoate | Coupling and Cyclization | nih.gov | |

| Pyridones | Ethyl 2-bromo-3-oxo-3-phenylpropanoate | Nucleophilic Substitution | evitachem.com |

| Enaminones (related precursors) | Multicomponent Reaction | bohrium.com | |

| Thiazoles | Ethyl 3-oxo-3-phenylpropanoate | Hantzsch Synthesis | proteopedia.org |

| Methyl 2-bromo-3-oxo-3-phenylpropanoate | Hantzsch Synthesis | ucl.ac.uk | |

| Quinoxalines | Phenylpyruvic acid | Condensation | foodb.ca |

| 3-Phenylquinoxalin-2(1H)-one (related precursor) | Michael Addition | nih.govmdpi.com |

Natural Product Synthesis (e.g., penicillin G, mannopeptimycin components)

The structural motif of this compound is found within the biosynthetic pathways of important natural products, making it a key target for synthetic and biosynthetic studies.

Penicillin G: The industrial production of the antibiotic penicillin G by the fungus Penicillium chrysogenum relies on the supplementation of the growth medium with a side-chain precursor, phenylacetic acid. Phenylpyruvic acid (this compound) is a key intermediate in the metabolism of phenylalanine, which can be converted to phenylacetic acid. Understanding and manipulating the metabolic pathways involving phenylpyruvic acid is crucial for optimizing the industrial synthesis of penicillin G.

Mannopeptimycin Components: Mannopeptimycins are a class of glycopeptide antibiotics effective against drug-resistant bacteria. A key structural component of these antibiotics is the non-proteinogenic amino acid (2S,3S)-β-methylphenylalanine. Biosynthetic studies have revealed that a methyltransferase enzyme, MppJ, from the mannopeptimycin-producing organism Streptomyces hygroscopicus, catalyzes the methylation of the benzylic carbon of phenylpyruvate (this compound) to form β-methylphenylpyruvic acid. proteopedia.orgmdpi.com This methylated intermediate is then converted to the β-methylphenylalanine residue by an aminotransferase. nih.gov

| Natural Product | Role of this compound | Key Transformation | Ref. |

| Penicillin G | Metabolic precursor to the side-chain | Part of the phenylalanine metabolic pathway leading to phenylacetic acid | |

| Mannopeptimycin | Direct precursor to a key structural unit | Enzymatic methylation at the β-position | nih.govproteopedia.orgmdpi.com |

Precursors for Polyfunctional and Chiral Molecules

The presence of a ketone, a carboxylic acid (or ester), and a phenyl group provides this compound with multiple reaction sites, making it an excellent starting point for the synthesis of polyfunctional molecules. Furthermore, the prochiral center at the C-3 position allows for asymmetric transformations to generate chiral molecules, which are of paramount importance in the pharmaceutical industry.

Polyfunctional Molecules: this compound and its derivatives can be used to synthesize molecules with multiple functional groups. For example, the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones leads to the formation of polyfunctional δ-diketones. mdpi.com These δ-diketones can then serve as precursors for the synthesis of various heterocyclic systems. Additionally, electrophilic fluorination of ethyl 3-oxo-3-phenylpropanoate using hypervalent iodine compounds in the presence of hydrogen fluoride (B91410) yields ethyl 2-fluoro-3-oxo-3-phenylpropanoate, a valuable fluorinated building block. mdpi.comresearchgate.net

Chiral Molecules: The asymmetric reduction of the keto group in this compound derivatives is a common strategy to produce chiral α-hydroxy esters. For instance, the asymmetric bioreduction of calcium this compound using microorganisms like Saccharomyces cerevisiae has been investigated to produce enantiomerically pure compounds. evitachem.com Rhodium complexes have been used as catalysts for the asymmetric transfer hydrogenation of methyl 2-methoxy-3-oxo-3-phenylpropanoate, affording syn α-methoxy β-hydroxyesters with high diastereoselectivity and enantioselectivity through a dynamic kinetic resolution process. bohrium.com These chiral products are valuable intermediates in the synthesis of more complex molecules, including angiotensin-converting enzyme (ACE) inhibitors. acs.org Asymmetric synthesis of diamino-3-phenylpropanoates has also been achieved with high diastereoselectivity through the addition of glycine (B1666218) enolates to chiral sulfinimines.

| Molecule Type | Precursor (Derivative of this compound) | Key Transformation | Resulting Functionality | Ref. |

| Polyfunctional | 3-Oxo-3-phenylpropanenitrile | Michael Addition | δ-Diketones | mdpi.com |

| Polyfunctional | Ethyl 3-oxo-3-phenylpropanoate | Electrophilic Fluorination | α-Fluoro-β-keto ester | mdpi.comresearchgate.net |

| Chiral | Calcium this compound | Asymmetric Bioreduction | Chiral α-hydroxy ester | evitachem.com |

| Chiral | Methyl 2-methoxy-3-oxo-3-phenylpropanoate | Asymmetric Transfer Hydrogenation | Chiral α-methoxy β-hydroxyester | bohrium.com |

| Chiral | Glycine enolates and chiral sulfinimines | Asymmetric Addition | Chiral diamino esters |

Elucidation of Biochemical Pathways and Metabolic Intermediacy of 2 Oxo 3 Phenylpropanoate

Role in Amino Acid Metabolism

2-Oxo-3-phenylpropanoate is intrinsically linked to the metabolic fate of phenylalanine, functioning as its corresponding alpha-keto acid. This relationship is central to maintaining the balance of this essential amino acid within biological systems.

In the realm of amino acid metabolism, this compound is a direct precursor in the biosynthesis of L-phenylalanine via a transamination reaction. weizmann.ac.il Conversely, it is a primary catabolite in an alternative pathway for phenylalanine degradation, particularly when the primary catabolic route via phenylalanine hydroxylase is impaired. wikipedia.orgnih.gov

Under normal physiological conditions, the majority of excess L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. However, in conditions where this enzyme is deficient, such as the genetic disorder phenylketonuria (PKU), the transamination of L-phenylalanine to this compound becomes a major metabolic route. wikipedia.org This leads to an accumulation of this compound and its subsequent metabolites, including phenyllactate and phenylacetate. nih.gov

In some organisms, including various microbes, the catabolism of L-phenylalanine to produce commercially valuable compounds like 2-phenylethanol (B73330) proceeds through the Ehrlich pathway, where the initial step is the conversion of L-phenylalanine to this compound. nih.govnih.gov

The metabolism of this compound is a dynamic process involving reversible transamination reactions, allowing for the interconversion between this alpha-keto acid and L-phenylalanine. This interconversion is a vital component of amino acid homeostasis. When L-phenylalanine is in excess, its conversion to this compound allows the carbon skeleton to be directed into other metabolic pathways. Conversely, this compound can be reaminated to synthesize the essential amino acid L-phenylalanine.

The transamination reactions are not limited to the phenylalanine/phenylpyruvate pair. Aminotransferases that act on this compound can utilize various amino acids as amino group donors, thereby linking the metabolism of phenylalanine to that of other amino acids. For instance, glutamate (B1630785) is a common amino group donor in the formation of phenylalanine from phenylpyruvate. weizmann.ac.ilnih.gov While the primary interconversion is with phenylalanine, the enzymes involved can sometimes exhibit broader substrate specificity, potentially interacting with other amino acids and their corresponding alpha-keto acids, though the primary and most significant interconversion is with L-phenylalanine.

The transamination of L-phenylalanine to this compound is a reversible reaction catalyzed by a class of enzymes known as aminotransferases or transaminases. nih.govchempedia.info This process involves the transfer of the amino group from L-phenylalanine to an alpha-keto acid acceptor, most commonly alpha-ketoglutarate, resulting in the formation of this compound and L-glutamate. weizmann.ac.il

Several transaminases can catalyze this reaction, including glutamine-phenylpyruvate transaminase and aspartate-phenylpyruvate transaminase. qmul.ac.uk High aminotransferase activities involving L-glutamate and this compound have been observed in mitochondria. nih.gov The reversibility of this reaction is crucial, as it allows for the synthesis of L-phenylalanine when its alpha-keto acid is available. weizmann.ac.il In conditions of L-phenylalanine excess, the equilibrium shifts towards the formation of this compound. umaryland.edu

| Key Reactants and Products in Phenylalanine Transamination | Role |

| L-Phenylalanine | Amino acid substrate |

| This compound | Alpha-keto acid product |

| Alpha-ketoglutarate | Amino group acceptor |

| L-Glutamate | Amino acid product |

Involvement in Cellular Metabolism and Energy Production Pathways

Beyond its central role in amino acid metabolism, this compound can influence broader cellular metabolic and signaling pathways, including energy production and intracellular signaling.

Research has indicated that this compound can interact with and inhibit enzymes involved in pyruvate (B1213749) metabolism. Preliminary studies have shown that it can significantly inhibit the ability of intact brain mitochondria to oxidize pyruvate. nih.gov The pyruvate dehydrogenase complex (PDHC) is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. oncotarget.comresearchgate.net Some studies have investigated the effect of phenylpyruvate on PDHC activity, with some findings suggesting that at high concentrations, it may have an inhibitory effect. portlandpress.comnih.gov However, other research has concluded that the inhibition of pyruvate dehydrogenase by phenylpyruvate is unlikely to be a primary enzyme defect in conditions like phenylketonuria. portlandpress.comnih.gov The potential for this compound to competitively inhibit enzymes that utilize pyruvate or structurally similar substrates highlights its potential to impact cellular energy metabolism, particularly in states where its concentration is elevated.

| Enzyme/Process | Interaction with this compound | Potential Metabolic Consequence |

| Pyruvate Dehydrogenase Complex (PDHC) | Potential for inhibition at high concentrations. nih.govportlandpress.comnih.gov | Reduced entry of pyruvate into the TCA cycle. |

| Mitochondrial Pyruvate Oxidation | Significant inhibition observed in preliminary studies. nih.gov | Impaired mitochondrial energy production from glucose. |

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of cellular processes. wikipedia.orgmdpi.comnih.gov The concentration of free Ca2+ in the cytoplasm is tightly controlled through a complex system of channels, pumps, and binding proteins. mdpi.comnih.gov While direct and specific modulation of intracellular calcium levels by this compound itself is not extensively documented, the use of its calcium salt, calcium this compound, introduces the potential for influencing calcium homeostasis. The administration of any calcium salt can, in principle, affect the concentration of calcium ions, which in turn can impact the vast network of calcium-dependent signaling pathways. nih.govfrontiersin.org These pathways are critical for processes ranging from neurotransmission and muscle contraction to gene expression and cell proliferation. wikipedia.org

Metabolic Significance in Diverse Biological Systems

Mammalian Metabolism (e.g., human, rat brain studies)

In mammalian systems, this compound, more commonly known as phenylpyruvic acid, is a critical intermediate in the metabolism of the essential amino acid phenylalanine. Under normal physiological conditions, phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. However, in the genetic disorder known as phenylketonuria (PKU), a deficiency in this enzyme leads to the accumulation of phenylalanine in the blood and tissues. frontiersin.orghmdb.cawikipedia.org This excess phenylalanine is then shunted into an alternative metabolic pathway, where it is transaminated to form phenylpyruvic acid. hmdb.ca Consequently, individuals with untreated PKU excrete significant quantities of phenylpyruvic acid, along with its derivatives phenyllactate and phenylacetate, in their urine. hmdb.ca

The accumulation of phenylpyruvic acid and other phenylalanine metabolites is associated with severe neurological symptoms, although the precise mechanisms of this neurotoxicity are still under investigation. hmdb.ca Studies on rat brain metabolism have provided insights into the potential detrimental effects of elevated phenylpyruvic acid levels. Research has shown that phenylpyruvic acid can inhibit key enzymes involved in cerebral energy metabolism. For instance, it has been demonstrated to inhibit pyruvate carboxylase in rat brain mitochondria, an enzyme crucial for replenishing intermediates of the citric acid cycle. nih.gov Furthermore, phenylpyruvic acid has been found to decrease the activity of glucose-6-phosphate dehydrogenase in rat brain homogenates, an important enzyme in the pentose (B10789219) phosphate (B84403) pathway that provides reducing equivalents for antioxidant defense. caymanchem.com These inhibitory effects on fundamental metabolic processes may contribute to the impaired brain development and function observed in untreated PKU.

| Enzyme | Observed Effect | Biological Pathway | Potential Consequence |

|---|---|---|---|

| Pyruvate Carboxylase | Inhibition | Citric Acid Cycle Anaplerosis | Impaired energy metabolism |

| Glucose-6-phosphate Dehydrogenase | Decreased Activity | Pentose Phosphate Pathway | Reduced antioxidant defense |

Microbial Metabolism (e.g., Saccharomyces cerevisiae, E. coli, Pediococcus species, Penicillium chrysogenum)

This compound is a versatile metabolic intermediate in a variety of microorganisms, playing roles in both catabolic and anabolic pathways.

In the yeast Saccharomyces cerevisiae, this compound is a key intermediate in the Ehrlich pathway, which is responsible for the catabolism of amino acids to produce fusel alcohols. nih.gov In the case of phenylalanine catabolism, the amino acid is first transaminated to form this compound. frontiersin.org This keto acid is then decarboxylated by enzymes such as Aro10 to produce phenylacetaldehyde, which is subsequently reduced to 2-phenylethanol, a compound with a characteristic rose-like aroma. nih.govnih.govresearchgate.net The decarboxylation of this compound is a critical and regulated step in this pathway. nih.govnih.gov

Escherichia coli has been metabolically engineered for the production of various valuable chemicals, and this compound is a target molecule in some of these efforts. By expressing an L-amino acid deaminase, engineered E. coli strains can convert L-phenylalanine into this compound. nih.govplos.org Further metabolic engineering strategies, such as knocking out genes involved in its degradation, have been employed to enhance the production yields of this keto acid. plos.org

In certain species of Pediococcus, a genus of lactic acid bacteria, this compound is an intermediate in the biosynthesis of 3-phenyllactic acid, a compound with antimicrobial properties. frontiersin.orgfrontiersin.org Phenylalanine is first converted to this compound through the action of an aminotransferase. frontiersin.orgfrontiersin.org Subsequently, a D-lactate dehydrogenase catalyzes the reduction of this compound to 3-phenyllactic acid. nih.gov

The relevance of this compound in Penicillium chrysogenum, the fungus known for producing the antibiotic penicillin, is primarily through its relationship with phenylacetic acid. Phenylacetic acid is a precursor for the side chain of penicillin G. researchgate.netnih.gov While the direct metabolic flux from this compound to phenylacetic acid in the context of penicillin production is not extensively detailed, the catabolism of phenylalanine can lead to the formation of phenylacetic acid. High-yielding industrial strains of P. chrysogenum have been selected for their efficient utilization of phenylacetic acid for penicillin G biosynthesis. nih.govnih.gov

| Microorganism | Metabolic Pathway | Key Enzyme(s) | Primary Product |

|---|---|---|---|

| Saccharomyces cerevisiae | Ehrlich Pathway | Aromatic aminotransferases, Phenylpyruvate decarboxylase (Aro10) | 2-Phenylethanol |

| Escherichia coli (engineered) | Phenylalanine deamination | L-amino acid deaminase | This compound |

| Pediococcus species | 3-Phenyllactic acid biosynthesis | Aminotransferase, D-lactate dehydrogenase | 3-Phenyllactic acid |

| Penicillium chrysogenum | (Related to) Penicillin G biosynthesis | - | (Precursor to) Phenylacetic acid for Penicillin G side chain |

Plant Metabolism and Physiological Roles

In plants, this compound serves as an intermediate in an alternative, microbial-like pathway for the biosynthesis of phenylalanine. nih.govpurdue.edurepec.org While the primary route for phenylalanine synthesis in plants is through arogenate, the pathway involving this compound provides metabolic flexibility. purdue.edu In this alternative pathway, prephenate is converted to this compound, which is then transaminated to yield phenylalanine. researchgate.net This cytosolic pathway appears to be particularly active when the main plastidial pathway is limited. nih.govpurdue.edurepec.org

Furthermore, this compound plays a significant role in the biosynthesis of the plant hormone auxin, specifically phenylacetic acid (PAA). nih.gov Phenylalanine can be converted to this compound, which then serves as a precursor for PAA. nih.gov Interestingly, there is evidence of metabolic crosstalk between the cytosolic phenylalanine biosynthetic pathway and the tryptophan-dependent biosynthesis of another major auxin, indole-3-acetic acid (IAA). researchgate.netnih.govpurdue.edupurdue.edu An aminotransferase involved in IAA biosynthesis can utilize this compound as an amino acceptor, thus linking the metabolism of these two important aromatic amino acids and their respective hormonal products. researchgate.netnih.govpurdue.edu This interconnection highlights the intricate regulatory networks governing plant growth and development.

| Metabolic Process | Role of this compound | Key Associated Molecules |

|---|---|---|

| Phenylalanine Biosynthesis | Intermediate in an alternative cytosolic pathway | Prephenate, Phenylalanine |

| Auxin (Phenylacetic Acid) Biosynthesis | Precursor | Phenylalanine, Phenylacetic Acid (PAA) |

| Metabolic Crosstalk | Amino acceptor in Indole-3-acetic acid (IAA) biosynthesis | Tryptophan, Indole-3-acetic Acid (IAA) |

Enzymology and Biocatalysis Associated with 2 Oxo 3 Phenylpropanoate

Substrate Specificity and Enzyme Kinetics Studies

The interaction of 2-Oxo-3-phenylpropanoate with various enzymes has been a subject of detailed kinetic and specificity studies. These investigations are crucial for understanding metabolic pathways and for applications in biocatalysis.

This compound serves as a substrate for several dehydrogenase enzymes, which catalyze its reduction to phenyllactic acid. Lactate (B86563) dehydrogenase (LDH) and related enzymes, in particular, have been shown to act on this keto acid.

(R)-aromatic lactate dehydrogenase, also known as aromatic 2-oxoacid reductase (EC 1.1.1.110), catalyzes the NAD⁺-dependent reduction of this compound to (R)-3-phenyllactate. This enzyme is found in anaerobic bacteria like Clostridium sporogenes and the yeast Candida maltosa, where it participates in the fermentation pathways of aromatic amino acids.

Studies on lactate dehydrogenase isoenzyme C4 (LDH-X) from mouse testes have revealed a broad substrate specificity for 2-oxo acids. nih.gov This isoenzyme exhibits similar Michaelis-Menten constants (Kₘ) for a range of 2-oxo acids, including this compound, indicating its capacity to efficiently bind and process these substrates. nih.gov The corresponding 2-hydroxy acids are also readily utilized in the reverse oxidative reaction. nih.gov The ability of LDH-X to interconvert various 2-oxo and 2-hydroxy acids suggests a potential role in a shuttle system for transferring reducing equivalents between the cytoplasm and mitochondria. nih.gov

Furthermore, this compound is utilized in the synthesis of 3-phenyllactic acid (PLA) by lactate dehydrogenases from various microorganisms, such as Pediococcus pentosaceus and Lactobacillus plantarum. a2bchem.comwikipedia.org These biocatalytic conversions are of interest for the production of PLA, a compound with antimicrobial properties. wikipedia.org

| Enzyme | Substrate | Kₘ Value | Source Organism | Reference |

|---|---|---|---|---|

| Lactate Dehydrogenase Isoenzyme X (LDH-X) | This compound (Phenylpyruvate) | Similar to other 2-oxo acids | Mouse (Testis) | nih.gov |

| 2-Oxopropanoate (Pyruvate), 2-Oxobutanoate, etc. | Similar across substrates | |||

| Aromatic 2-Oxoacid Reductase | This compound (3-Phenylpyruvate) | N/A | Clostridium sporogenes, Candida maltosa |

This compound is a central molecule in the transamination reactions that link aromatic amino acid metabolism with the metabolism of other amino acids. Aminotransferases (also known as transaminases) catalyze the reversible transfer of an amino group from an amino donor to this compound, forming phenylalanine.

In many organisms, including Saccharomyces cerevisiae, this compound is the direct precursor to phenylalanine. smpdb.ca This conversion can be accomplished by two different aminotransferase reactions:

Reaction with L-alanine, catalyzed by aromatic amino acid aminotransferase 2, yielding L-phenylalanine and pyruvate (B1213749). smpdb.ca

Reaction with L-glutamic acid, catalyzed by aromatic amino acid aminotransferase 1, yielding L-phenylalanine and α-ketoglutarate. smpdb.ca

Conversely, the degradation of phenylalanine produces this compound through the reversal of these reactions. smpdb.ca In humans, the synthesis of this compound from L-phenylalanine and an α-keto acid (like oxoglutaric acid) is mediated by enzymes such as aspartate aminotransferase. foodb.caresearchgate.net

The enzyme L-aspartate aminotransferase (AAT) from porcine heart has been utilized for the enzymatic synthesis of L-phenylalanine from this compound and L-aspartate. researchgate.net This reaction demonstrates the role of this compound as an amino group acceptor. researchgate.net Research has also shown that engineered ω-transaminase variants can exhibit increased activity towards this compound as an amino acceptor. researchgate.net

| Enzyme | Amino Donor | Amino Acceptor | Products | Organism/Source | Reference |

|---|---|---|---|---|---|

| Aromatic Amino Acid Aminotransferase 1 | L-Glutamic acid | This compound | L-Phenylalanine, α-Ketoglutarate | Saccharomyces cerevisiae | smpdb.ca |

| Aromatic Amino Acid Aminotransferase 2 | L-Alanine | This compound | L-Phenylalanine, Pyruvate | Saccharomyces cerevisiae | smpdb.ca |

| Aspartate Aminotransferase | L-Aspartate | This compound | L-Phenylalanine, Oxaloacetate | Porcine Heart | researchgate.net |

| Aspartate Aminotransferase, Cytoplasmic | L-Phenylalanine | Oxoglutaric acid | This compound, L-Glutamic acid | Human | foodb.ca |

Accumulation of this compound, as seen in the metabolic disorder phenylketonuria (PKU), can lead to the inhibition of several key enzymes, disrupting cellular metabolism.

Pyruvate Dehydrogenase: this compound is a known inhibitor of pyruvate oxidation in mitochondria from skeletal muscle and brain. nih.govindexcopernicus.comsemanticscholar.org This inhibition is competitive with respect to pyruvate and is attributed to the action of phenylpyruvate on the pyruvate dehydrogenase complex. nih.govindexcopernicus.com The inhibition constant (Kᵢ) for the competitive inhibition of pyruvate oxidation in intact rat muscle mitochondria is approximately 0.18 mM. nih.govindexcopernicus.comscispace.com This inhibition is considered a primary reason for the elevated levels of pyruvate and lactate in the plasma of PKU patients. nih.govindexcopernicus.com

Citrate (B86180) Synthase: Brain citrate synthase is also a target of inhibition by this compound. nih.govnih.gov The inhibition is competitive with respect to acetyl-CoA. nih.govnih.gov For citrate synthase from both adult and young rat brains, the Kᵢ value for phenylpyruvate was determined to be 700 µM (0.7 mM). nih.govnih.gov The inhibition of citrate synthase, a key pace-making enzyme of the citric acid cycle, could contribute to the impaired energy metabolism observed in phenylketonuria. nih.govscbt.com

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): While the primary substrate for HPPD is 4-hydroxyphenylpyruvic acid (HPPA), the enzyme can also interact with the analogue this compound (phenylpyruvate). rhhz.netacs.org This interaction is non-catalytic and leads to the inactivation of the enzyme. acs.org A single turnover reaction with phenylpyruvate causes the enzyme's iron center to become oxidized to the ferric state, consuming oxygen and rendering the enzyme inactive. acs.org It has also been suggested that the substrate conformation of HPPA itself can sometimes mimic an inhibitor, leading to substrate self-inhibition, a phenomenon that may also be relevant to its interaction with analogues like phenylpyruvate. rhhz.net

| Enzyme | Type of Inhibition | Inhibition Constant (Kᵢ) | Tissue/Organism | Reference |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex | Competitive (vs. Pyruvate) | ~0.18 mM | Rat (Skeletal Muscle) | nih.govindexcopernicus.comscispace.com |

| Citrate Synthase | Competitive (vs. Acetyl-CoA) | 0.7 mM (700 µM) | Rat (Brain) | nih.govnih.gov |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Inactivation (Non-catalytic reaction) | N/A | Arabidopsis thaliana | acs.org |

Enzyme Structure-Function Relationships and Mechanistic Studies

Understanding the three-dimensional structures of enzymes that bind this compound and their catalytic mechanisms provides insight into their specificity and function.

While crystal structures of enzymes in a complex specifically with this compound are not abundant, the structures of homologous enzymes provide valuable information.

Dehydrogenases: The family of 2-oxo acid dehydrogenase multienzyme complexes, which includes pyruvate dehydrogenase, are massive molecular assemblies. nih.gov The crystal structure of the E1 component (2-oxoisovalerate dehydrogenase) reveals a long hydrophobic channel leading to the active site where the thiamin diphosphate (B83284) (ThDP) cofactor resides. nih.gov This channel is believed to accommodate the lipoyl-lysine arm from the E2 component, and its hydrophobic nature would be suitable for binding substrates with nonpolar moieties, such as the phenyl group of this compound. Structure-guided engineering of ketoreductases like ChKRED20 has been performed to enhance activity towards related aryl ketoesters, highlighting the importance of the active site cavity shape in accommodating such substrates. nih.govsci-hub.se

Aminotransferases: Aromatic amino acid aminotransferases are pyridoxal-5'-phosphate (PLP)-dependent enzymes belonging to Fold Type I. ebi.ac.ukproteopedia.org The crystal structure of aromatic aminotransferase from Paracoccus denitrificans shows a dimeric structure where the PLP cofactor is located in the active site at the interface of the two domains of each subunit. ebi.ac.uk The binding of substrates induces a conformational change from an "open" to a "closed" form. The active site contains specific residues that interact with the substrate's side chain, determining specificity. For aromatic substrates, the active site provides a pocket that can accommodate the phenyl ring. conicet.gov.ar The structure of a β-aminotransferase from Mesorhizobium in complex with various ligands revealed that the binding pocket for the amino acid side chain is located on the 3'-oxygen side of the PLP cofactor. researchgate.net

The mechanisms by which enzymes transform this compound are characteristic of their respective enzyme families.

Dehydrogenases/Reductases: The reduction of this compound by dehydrogenases like LDH involves the transfer of a hydride ion from a reduced nicotinamide (B372718) cofactor (NADH or NADPH) to the C2 carbonyl carbon of the substrate. proteopedia.org The reaction is stereospecific, leading to the formation of a specific stereoisomer of phenyllactic acid. For 2-oxoacid:ferredoxin oxidoreductases, the mechanism is more complex, involving the binding of the 2-oxoacid, decarboxylation, and a one-electron transfer to an iron-sulfur cluster within the enzyme. nih.gov A second electron transfer occurs upon reaction with coenzyme A to form the final acyl-CoA product. nih.gov

Aminotransferases: The catalytic mechanism of aminotransferases is a classic Ping-Pong Bi-Bi reaction involving the PLP cofactor. researchgate.netebi.ac.uk The process occurs in two half-reactions. In the first, the amino group from an amino acid donor is transferred to the enzyme-bound PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding keto acid (in the case of phenylalanine degradation, this is this compound). In the second half-reaction, the amino group from PMP is transferred to a keto acid acceptor (this compound), regenerating the PLP cofactor and forming the new amino acid (phenylalanine). ebi.ac.uk The entire process involves the formation of Schiff base intermediates (internal and external aldimines, and ketimines). researchgate.net

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): The reaction catalyzed by HPPD is a complex oxidative decarboxylation. acs.org The mechanism involves the incorporation of both atoms from a molecule of O₂ into the substrate. acs.org The reaction with the native substrate, HPPA, proceeds through transient intermediates. However, when this compound binds, it undergoes a non-catalytic, single-turnover reaction that leads to the oxidation of the enzyme's active site Fe(II) to Fe(III) and enzyme inactivation. acs.org This suggests that while the enzyme can bind phenylpyruvate, the subsequent steps of the catalytic cycle are aborted.

Engineered Enzymes and Whole-Cell Biotransformations

The application of genetic and protein engineering has enabled the creation of highly efficient and selective biocatalytic systems for reactions involving this compound. These approaches range from redesigning metabolic pathways in microorganisms to enhance production, to developing specific enzymes for targeted chemical conversions.

Metabolic Engineering for Enhanced Bioproduction

Metabolic engineering of microorganisms offers a powerful strategy for the overproduction of desired chemical compounds by redirecting cellular metabolism. This compound, also known as phenylpyruvate, is a natural intermediate in the biosynthesis of L-phenylalanine. google.comresearchgate.net By strategically modifying these native pathways, researchers can create microbial cell factories that accumulate this compound.

In organisms like Escherichia coli and Corynebacterium glutamicum, the final steps of L-phenylalanine synthesis involve the conversion of prephenate to this compound, a reaction catalyzed by chorismate mutase/prephenate dehydratase (encoded by the pheA gene). google.com Subsequently, this compound is converted into L-phenylalanine by various aminotransferases. google.com

Key strategies for enhancing the bioproduction of this compound focus on attenuating the expression of genes responsible for its consumption. By weakening or deleting the genes that encode the transaminases responsible for converting this compound to L-phenylalanine, the metabolic flux can be halted at the desired intermediate, leading to its accumulation. google.com

Table 1: Genetic Targets for Enhancing this compound Production

| Gene | Encoded Enzyme | Function in Pathway | Engineering Strategy for Production | Citation |

|---|---|---|---|---|

| pheA | Chorismate mutase / Prephenate dehydratase | Converts prephenate to this compound | Overexpression | google.com |

| ilvE | Phenylalanine transaminase | Converts this compound to L-phenylalanine | Attenuation/Deletion | google.com |

| aspC | Phenylalanine transaminase | Converts this compound to L-phenylalanine | Attenuation/Deletion | google.com |

This approach effectively reprograms the cell to function as a whole-cell biocatalyst for producing this compound from central carbon metabolites like phosphoenolpyruvate (B93156) and erythrose-4-phosphate. researchgate.net

Development of Novel Biocatalysts for Specific Transformations

Beyond enhancing its production, significant research has focused on developing novel biocatalysts—both isolated enzymes and whole-cell systems—to perform specific chemical transformations on this compound and its derivatives. These biotransformations are prized for their high selectivity and operation under mild, environmentally benign conditions. researchgate.netunimi.it

Whole-Cell Biotransformations: Whole-cell biocatalysts are advantageous as they provide a natural environment for enzymes, complete with necessary cofactors that are continuously regenerated by the cell's metabolism. unimi.it Various microorganisms have been employed for the asymmetric reduction of this compound and its esters. For instance, Lactobacillus species have been used for the efficient conversion of phenylpyruvic acid to phenyllactic acid, a valuable antimicrobial compound. a2bchem.comchemsrc.com This transformation is catalyzed by lactate dehydrogenases within the cells. chemsrc.com Similarly, yeasts such as Pichia glucozyma and Saccharomyces cerevisiae have been used to reduce derivatives like ethyl-2-(benzamidomethyl)-3-oxo-phenylpropanoate and ethyl 2-methoxy-3-oxo-3-phenylpropanoate, yielding chiral hydroxy esters with high stereoselectivity. unimi.itresearchgate.net

Engineered Enzymes: For more targeted applications, specific enzymes are engineered to improve their activity, stability, and substrate specificity. Amino acid dehydrogenases (AADHs) have been a particular focus of protein engineering. iiserpune.ac.in While native AADHs typically act on α-keto acids to produce α-amino acids, they have been modified to accept β-keto esters like ethyl 3-oxo-3-phenylpropanoate. In one study, an AADH was engineered to catalyze the synthesis of a chiral β-amino acid derivative, a key precursor for the antidiabetic drug Sitagliptin. iiserpune.ac.in This required mutating key residues (K68S and N266L in AADH1) to alter the shape and chemical nature of the active site, thereby accommodating the bulkier ester substrate instead of a simple carboxyl group. iiserpune.ac.in

Other enzymes, such as transaminases, have also been developed for the synthesis of chiral amines. An (S)-transaminase from Enterobacter aerosaccus was used to convert a derivative, ethyl 3-oxo-phenylpropanoate, into its corresponding β-amino ester with excellent enantiomeric excess (>99% ee). rsc.org

Table 2: Examples of Biocatalytic Transformations of this compound and its Derivatives

| Biocatalyst (System) | Substrate | Product | Key Enzyme Class | Citation |

|---|---|---|---|---|

| Lactobacillus sp. (Whole-cell) | Phenylpyruvic acid | Phenyllactic acid | Dehydrogenase | a2bchem.comchemsrc.com |

| Pichia glucozyma (Whole-cell) | Ethyl-2-(benzamidomethyl)-3-oxo-phenylpropanoate | Ethyl-2-(benzamidomethyl)-3-hydroxy-phenylpropanoate | Ketoreductase | unimi.it |

| Enterobacter aerosaccus (Enzyme) | Ethyl 3-oxo-phenylpropanoate | (S)-3-amino-3-phenylpropanoate | Transaminase | rsc.org |

| Engineered AADH1 (Enzyme) | Ethyl 3-oxo-3-phenylpropanoate | Chiral β-amino acid ester | Amino Acid Dehydrogenase | iiserpune.ac.in |

These examples underscore the versatility of engineered enzymes and whole-cell systems in the biocatalysis of this compound, enabling the sustainable production of high-value, chiral pharmaceutical intermediates. rsc.orgbohrium.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-phenylalanine |

| Prephenate |

| Phosphoenolpyruvate |

| Erythrose-4-phosphate |

| Phenylpyruvic acid |

| Phenyllactic acid |

| Ethyl-2-(benzamidomethyl)-3-oxo-phenylpropanoate |

| Ethyl-2-(benzamidomethyl)-3-hydroxy-phenylpropanoate |

| Ethyl 2-methoxy-3-oxo-3-phenylpropanoate |

| Ethyl 3-oxo-3-phenylpropanoate |

| Sitagliptin |

| (S)-3-amino-3-phenylpropanoate |

| Chiral ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate |

Advanced Analytical Techniques for Research on 2 Oxo 3 Phenylpropanoate

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopy allows researchers to probe the molecular structure of 2-Oxo-3-phenylpropanoate by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. evitachem.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals reveal the number and connectivity of different types of protons. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the methylene (B1212753) (CH₂) protons, and the acidic proton of the carboxylic acid group (which may exchange with the solvent).

¹³C NMR spectroscopy complements the proton data by identifying the different carbon environments within the molecule. Key signals correspond to the carbons of the phenyl ring, the methylene carbon, and the two carbonyl carbons (one ketone and one carboxylic acid), which resonate at characteristic downfield positions. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish direct and long-range correlations between protons and carbons, confirming the complete structural assignment. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Oxo-3-phenylpropanoic Acid

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Phenyl Protons | ¹H | ~7.2-7.4 | Multiplet | Protons on the aromatic ring. |

| Methylene Protons | ¹H | ~4.0 | Singlet | Protons of the CH₂ group adjacent to the phenyl and carbonyl groups. |

| Carboxylic Acid Proton | ¹H | >10 | Broad Singlet | Acidic proton, position can be variable and may exchange with solvent. |

| Aromatic Carbons | ¹³C | ~127-134 | Multiple Signals | Carbons within the phenyl ring. |

| Methylene Carbon | ¹³C | ~45 | Single Signal | The CH₂ carbon. |

| Ketone Carbonyl | ¹³C | ~195 | Single Signal | The C=O carbon of the ketone functional group. |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₈O₃). nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Common fragmentation pathways for this compound involve the loss of small molecules like CO₂ or H₂O. A characteristic and often abundant fragment is the tropylium (B1234903) ion (m/z 91), resulting from the cleavage and rearrangement of the benzyl (B1604629) group. In metabolomics studies, MS, particularly when coupled with chromatographic techniques like LC-MS or GC-MS, is essential for identifying and quantifying this compound in complex biological samples. hmdb.ca

Table 2: Key Mass Spectrometric Data for this compound and its Derivatives

| Parameter | Value/Observation | Technique | Source |

|---|---|---|---|

| Molecular Formula | C₉H₈O₃ | - | foodb.ca |

| Monoisotopic Mass | 164.0473 g/mol | High-Resolution MS | foodb.ca |

| Major Fragment Ion (for derivatives) | m/z 91 | GC-MS | nih.gov |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. evitachem.com Specific bonds vibrate at characteristic frequencies, resulting in a unique spectrum of absorption bands. copbela.org

The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to its key functional groups. A very broad absorption in the high-frequency region (typically 2500-3300 cm⁻¹) is characteristic of the O-H stretch of the carboxylic acid group. copbela.org The most prominent features are the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl groups (α-keto and carboxylic acid), multiple bands may appear in the 1660-1750 cm⁻¹ region. rsc.org Additional bands corresponding to aromatic C-H and C=C stretching further confirm the presence of the phenyl ring. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | ~1720 | Strong |

| Carboxylic Acid C=O | Stretch | ~1700 | Strong |

Note: The exact position of the carbonyl peaks can be influenced by hydrogen bonding and whether the compound is in its acid or salt form. rsc.org

Chromatographic Separations for Isolation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, which is a prerequisite for its accurate quantification and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for quantitative analysis. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped liquid solvent).

For this compound, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid like formic acid). A UV detector is typically employed for detection, as the phenyl and carbonyl groups provide strong chromophores. By comparing the peak area of the sample to that of a known standard, the concentration can be accurately determined. HPLC is also invaluable for monitoring the progress of chemical reactions that either produce or consume this compound, allowing for optimization of reaction conditions. marquette.edu Purity levels are often specified based on HPLC analysis, with values of ≥95% or higher being common. fishersci.com

Table 4: Applications of HPLC in the Analysis of this compound

| Application | Typical Column | Mobile Phase Example | Detection | Purpose |

|---|---|---|---|---|

| Purity Assessment | C18 Reversed-Phase | Water/Acetonitrile with 0.1% Formic Acid | UV (e.g., at 254 nm) | To determine the percentage purity of a sample by separating it from impurities. fishersci.com |

| Quantification | C18 Reversed-Phase | Isocratic or Gradient Elution | UV or MS | To measure the exact concentration in a sample or formulation. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for identifying and quantifying volatile compounds in complex mixtures. jmchemsci.com

While 2-Oxo-3-phenylpropanoic acid itself has limited volatility due to its carboxylic acid group, it can be readily analyzed by GC-MS after a derivatization step. Common derivatization methods include esterification (e.g., to form methyl this compound) or silylation (to form a trimethylsilyl (B98337) (TMS) ester). nih.govymdb.ca This process increases the compound's volatility and thermal stability, making it suitable for GC analysis. The coupled mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern of the derivatized compound. GC-MS is particularly useful in metabolomics for detecting this compound in biological fluids and cell extracts. ymdb.ca

Table 5: GC-MS Analysis of this compound Derivatives

| Derivative | Derivatization Method | Application | Key Finding | Source |

|---|---|---|---|---|

| Methyl this compound | Esterification | Identification in chemical synthesis | Provides characteristic mass spectrum with a top peak m/z of 91. | nih.gov |

Electrochemical Detection Methods in Biochemical Systems

Electrochemical detection methods offer a promising avenue for the analysis of this compound, also known as phenylpyruvic acid (PPA), in biochemical systems due to their inherent advantages, including high accuracy, rapid response times, and user-friendly nature. researchgate.net These techniques are particularly relevant in the context of diagnosing and monitoring metabolic disorders like Phenylketonuria (PKU), where this compound is a key biomarker. mdpi.com Research has focused on developing various electrochemical sensors and biosensors with enhanced sensitivity and selectivity for this compound in complex biological matrices such as urine and blood. mdpi.comnih.gov

A notable approach involves the use of micellar electrokinetic capillary chromatography coupled with dual electrochemical detection (MECC-C(4)D/AD). nih.gov This method has been successfully applied to the simultaneous detection of urinary metabolic markers of PKU, including this compound. nih.gov In one study, electrophoretic runs were performed in a 35 mmol L⁻¹ SDS/60 mmol L⁻¹ H₃BO₃-Na₂B₄O₇ running buffer (pH 8.2) at a separation voltage of 16 kV. nih.gov This system was capable of separating five marker compounds and the major coexisting compound, uric acid, within 23 minutes, achieving detection limits ranging from 6.4×10⁻⁸ to 6.6×10⁻⁶ g mL⁻¹. nih.gov

The choice of electrode material and its modification is a critical factor that significantly influences the sensitivity and analytical performance of electrochemical methods. researchgate.net For instance, studies comparing different screen-printed electrodes, including carbon and gold working electrodes modified with materials like graphene and carbon nanotubes with gold nanoparticles, have been conducted to optimize the detection of PKU-related analytes. researchgate.net Furthermore, wearable biosensors are being explored for the detection of urinary markers such as phenylpyruvate, representing a move towards point-of-care testing solutions. nih.gov

The following table summarizes key research findings on the electrochemical detection of this compound:

| Detection Method | Electrode/Sensor Platform | Analyte(s) Detected | Matrix | Detection Limit (LOD) | Reference |

| Micellar Electrokinetic Capillary Chromatography with dual electrochemical detection (MECC-C(4)D/AD) | - | Phenylpyruvic acid, 2-hydroxyphenylacetic acid, 4-hydroxyphenylacetic acid, phenyllactic acid, phenylacetic acid | Urine | 6.4x10⁻⁸ - 6.6x10⁻⁶ g/mL | nih.gov |

| Disposable Electrochemical Microsensor | PtPd@ZIF-67 modified electrode | Phenylpyruvic acid, Phenylacetic acid | - | - | mdpi.comacs.org |

| Lab-on-a-CD System with Amperometric Detection | Electrochemically reduced graphene oxide (ERGO)-modified gold electrode | Phenylalanine | Blood | 0.0524 mg dL⁻¹ | rsc.org |

Exploration of 2 Oxo 3 Phenylpropanoate in Advanced Materials and Industrial Chemical Synthesis

Intermediate in Agrochemical Synthesis

2-Oxo-3-phenylpropanoate and its various forms, including its calcium and methyl esters, serve as crucial intermediates in the synthesis of agrochemicals. These compounds act as foundational building blocks for creating more complex molecules with desired pesticidal and fungicidal properties.

One notable application is in the production of pesticides. For instance, Calcium this compound is utilized as an intermediate in the synthesis of fenthion, an organothiophosphate insecticide, acaricide, and avicide. chembk.com The structural framework of this compound provides a key component in the chemical pathway to producing this agricultural pest control agent.

The versatility of this compound and its derivatives, such as Ethyl 2-methyl-3-oxo-3-phenylpropanoate, further extends their utility as intermediates in the broader pesticide market. biosynth.com Their role as precursors allows for the efficient and targeted synthesis of active ingredients in various agrochemical formulations.

Applications in Fine Chemical Production

In the realm of fine chemical production, this compound derivatives are valued for their role in synthesizing a wide array of complex organic compounds. Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The reactivity of the keto-ester functionality within these molecules makes them ideal for constructing intricate molecular architectures.

Methyl this compound, for example, is a key precursor in the synthesis of various organic compounds, including heterocyclic compounds which are integral to many pharmaceuticals and specialty chemicals. smolecule.com The ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes compounds like Calcium this compound highly versatile in synthetic pathways for producing a diverse range of fine chemicals.

The following table summarizes the role of different forms of this compound in fine chemical production:

| Compound Name | Role in Fine Chemical Production |

| Methyl this compound | Precursor for various organic compounds, including heterocycles. smolecule.com |

| Calcium this compound | Versatile intermediate due to its reactivity in oxidation, reduction, and substitution reactions. |

| Ethyl 3-bromo-2-oxo-3-phenylpropanoate | Intermediate in the synthesis of complex organic molecules for the fine chemical industry. |

Research into Novel Material Development (e.g., liquid crystals, photoresponsive materials)

The unique chemical structure of this compound derivatives has prompted research into their potential application in the development of advanced materials. While this area of research is still emerging, the inherent properties of these compounds make them intriguing candidates for creating materials with specific, tunable functionalities.

Ongoing research is exploring the potential of Methyl 3-oxo-3-phenylpropanoate in the development of novel materials such as liquid crystals and photoresponsive materials. smolecule.com The rigid phenyl group combined with the flexible propanoate chain in its structure could be leveraged to design molecules that exhibit the mesophasic behavior characteristic of liquid crystals. Furthermore, the carbonyl and ester groups offer sites for chemical modification, which could be used to introduce photoresponsive moieties, leading to materials that change their properties upon exposure to light.

Calcium this compound is also being explored for its potential use in developing new materials with specific properties due to its unique chemical structure. evitachem.com The coordination of the calcium ion with the oxo-propanoate ligands could lead to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting optical, electronic, or porous properties.

Flavor and Fragrance Industry Applications Research

Certain derivatives of this compound have found applications in the flavor and fragrance industry due to their characteristic aromas. The ester functional group in these compounds often contributes to their pleasant scents.

For instance, Methyl 3-oxo-3-phenylpropanoate is noted for its pleasant, fruity aroma and sees use in fragrance formulations. smolecule.com Similarly, a related compound, Ethyl 2-hydroxy-3-phenylpropanoate, is utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics. The specific scent profile can be attributed to the combination of the phenyl group and the ester moiety within the molecule.

The following table highlights some derivatives and their applications in this sector:

| Compound Name | Application |

| Methyl 3-oxo-3-phenylpropanoate | Used in fragrance formulations due to its fruity aroma. smolecule.com |

| Ethyl 2-hydroxy-3-phenylpropanoate | Used as a flavoring agent and fragrance component. |

| Ethyl benzoylacetate | Used in fragrance concentrates. thegoodscentscompany.com |

Role in Catalytic Processes (e.g., petroleum refining)

An important industrial application of a this compound derivative is in the petroleum refining industry, specifically in catalytic processes. Calcium this compound serves as a catalyst presulfurization process activator. chembk.com

This compound is widely used in the hydrodesulfurization, hydrotreating, and hydrocracking of various petroleum fractions, including naphtha, gasoline, kerosene, diesel, and atmospheric heavy oil. chembk.com In these processes, it plays a crucial role in preparing the catalyst for its primary function of removing sulfur and other impurities from the hydrocarbon streams. The activation of the catalyst is essential for ensuring the efficiency and longevity of the refining process, leading to cleaner fuels and feedstocks.

Future Research Directions and Emerging Paradigms in 2 Oxo 3 Phenylpropanoate Studies

Integrated Omics Approaches in Metabolic Pathway Elucidation

The elucidation of the complete metabolic network surrounding 2-oxo-3-phenylpropanoate is a primary area for future research. Integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for achieving a systems-level understanding. nih.gove-enm.org By correlating gene expression data (transcriptomics) with protein abundance (proteomics) and metabolite concentrations (metabolomics), researchers can construct comprehensive metabolic maps. nih.govfrontiersin.org This holistic view can uncover novel biosynthetic and degradation pathways, identify regulatory control points, and reveal interactions between the this compound pathway and other cellular processes. nih.gov

In humans, phenylpyruvic acid is known to be involved in the metabolic disorder tyrosinemia type 3 and participates in several enzymatic reactions, including its biosynthesis from L-phenylalanine. foodb.ca Integrated omics can help to further clarify its role in such diseases by identifying the specific genes and proteins whose altered activity leads to the accumulation or depletion of this metabolite. e-enm.org In plant and microbial systems, these approaches are crucial for discovering the genetic basis of specialized metabolic pathways that may produce or utilize this compound, paving the way for metabolic engineering applications. frontiersin.orgosti.gov For instance, omics-guided discovery can identify novel enzymes, such as hydratases or oxidoreductases, involved in its catabolism in various organisms. uniprot.org

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational methods are becoming indispensable for predicting the behavior of this compound and its derivatives, accelerating research and reducing the need for extensive empirical screening.

Molecular docking and dynamics simulations provide atomic-level insights into how this compound and its esters interact with enzyme active sites. nih.gov These techniques are particularly valuable for studying and engineering enzymes like ketoreductases, which catalyze the stereoselective reduction of this compound derivatives to valuable chiral hydroxy acids. nih.govresearchgate.net

Research has utilized these simulations to refine the crystal structures of enzymes in complex with their ligands, guiding structure-based protein engineering efforts. nih.gov By simulating the binding poses and interaction energies, scientists can rationally design mutations in an enzyme's active site to enhance its activity, alter its substrate specificity, or improve its stereoselectivity. researchgate.net For example, iterative saturation mutagenesis guided by computational modeling has been successfully used to improve the catalytic efficiency of Chryseobacterium sp. ketoreductase (ChKRED20) towards ethyl 3-oxo-3-phenylpropanoate. nih.gov Future studies will likely expand these methods to a wider range of enzymes, enabling the custom design of biocatalysts for specific synthetic applications.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. These predictive tools are crucial for screening libraries of this compound derivatives for potential applications. evitachem.com

QSAR models have been developed to predict various properties, including the potential toxicity of related ester compounds for use in consumer products. industrialchemicals.gov.au For other structurally analogous compounds, studies have shown that parameters like the calculated logarithm of the partition coefficient (MlogP) can be positively correlated with biological effects, such as enzyme inhibition, sometimes providing better predictive power than molecular docking alone. scielo.br Future research will focus on developing more sophisticated QSAR models specifically for this compound derivatives to predict their therapeutic potential, antimicrobial activity, or other biological functions, thereby guiding the synthesis of new and more effective compounds. sigmaaldrich.cn

| Compound Name | Molecular Formula | Topological Polar Surface Area (TPSA) | LogP | Number of Rotatable Bonds | Source |

|---|---|---|---|---|---|

| Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | C₁₃H₁₆O₃ | 43.37 Ų | 2.4586 | 4 | chemscene.com |

| Ethyl 3-oxo-3-phenylpropanoate | C₁₁H₁₂O₃ | 43.37 Ų | 1.8225 | 4 | chemscene.com |

| Ethyl 2-methyl-3-oxo-3-phenylpropanoate | C₁₂H₁₄O₃ | 43.37 Ų | 2.07 | 5 | ambeed.com |

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives. Future research is heavily focused on developing environmentally benign, efficient, and sustainable synthetic routes. A major trend is the replacement of conventional organic solvents with water. acs.org Studies have demonstrated successful asymmetric transfer hydrogenation of related α-ketoesters using rhodium catalysts in aqueous media, offering a greener alternative to reactions in chlorinated solvents. bohrium.com